molecular formula C17H18N2O3S B3018464 N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide CAS No. 941893-47-6

N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide

Cat. No.: B3018464
CAS No.: 941893-47-6
M. Wt: 330.4
InChI Key: YYGLVDJUIWJJEF-UHFFFAOYSA-N
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Description

N-[3-(2-Oxopiperidin-1-yl)phenyl]benzenesulfonamide (CAS 941893-47-6) is a high-purity chemical compound supplied for research and development purposes. This benzenesulfonamide-containing compound is primarily utilized as a key pharmaceutical intermediate and Active Pharmaceutical Ingredient (API) in the synthesis of more complex therapeutic agents . Its structural features, including the sulfonamide group and the 2-oxopiperidine moiety, make it a valuable scaffold in medicinal chemistry, particularly in the development of novel HIV-1 Capsid (CA) protein inhibitors . Research indicates that derivatives based on this core structure exhibit significant antiviral activity by targeting the HIV-1 CA protein, which plays crucial structural and regulatory roles in the viral replication cycle . Such inhibitors can disrupt both early-stage and late-stage events of the HIV-1 life cycle, providing a promising mechanism of action for new antiviral therapeutics . This product is rigorously analyzed by multiple analytical methods including LCMS, GCMS, HPLC, NMR, and elemental analysis to ensure identity and purity exceeding 99% . It is supplied in bulk quantities with available Certificate of Analysis (COA) and Safety Data Sheet (SDS). This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17-11-4-5-12-19(17)15-8-6-7-14(13-15)18-23(21,22)16-9-2-1-3-10-16/h1-3,6-10,13,18H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGLVDJUIWJJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 3-(2-oxopiperidin-1-yl)aniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide has found applications in several scientific research areas:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide ()

  • Structural Difference: The pyrrolidinone (5-membered ring) replaces the piperidinone (6-membered ring) at the 3-position of the phenyl group.
  • Impact on Properties: Conformational Flexibility: The smaller pyrrolidine ring imposes greater torsional strain, reducing flexibility compared to the piperidinone analog. This may limit binding to targets requiring adaptive conformations .
  • Synthetic Considerations: Synthesis likely involves similar sulfonylation or substitution steps, but the pyrrolidinone precursor would require distinct cyclization strategies.

Tetramethylpiperidinyl Derivatives ()

  • Example Compound : N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)hexyl)benzenesulfonamide (2n).
  • Structural Difference : Incorporates a sterically hindered 2,2,6,6-tetramethylpiperidinyl group linked via an ether bond.
  • Electronic Effects: The ether oxygen introduces polarity, enhancing solubility but possibly disrupting π-π stacking interactions .
  • Synthetic Pathway : Requires multi-step functionalization, including azide substitutions () or alkoxyamine couplings ().

Brominated Pyrimidinyl Analogs ()

  • Example Compound : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide.
  • Structural Difference : A brominated pyrimidine-thioether substituent replaces the 2-oxopiperidinyl group.
  • Thioether Linkage: The sulfur atom may participate in hydrophobic interactions or act as a hydrogen-bond acceptor, differing from the amide group in the target compound .
  • Pharmacological Implications : Bromine’s presence could enhance cytotoxicity () via DNA intercalation or alkylation mechanisms.

Fluorinated Morpholinyl-Thiazolyl Derivatives ()

  • Example Compound: 2,6-bis(fluoranyl)-N-[3-[5-[2-[(3-methylsulfonylphenyl)amino]pyrimidin-4-yl]-2-morpholin-4-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide.
  • Structural Difference : Complex architecture with fluorine atoms, morpholine, thiazole, and pyrimidine rings.
  • Impact on Properties :
    • Molecular Weight : Higher MW (684.756 g/mol) compared to the target compound, likely reducing bioavailability.
    • Fluorine Effects : Enhances metabolic stability and electronegativity, improving target binding via halogen bonds .
    • Multi-Ring System : The thiazole and morpholine moieties may engage in π-π stacking or hydrogen bonding with diverse biological targets.

Propargyl and Hydroxyphenyl Derivatives ()

  • Example Compound : (E)-N-(4-Hydroxy-4-phenylbut-2-en-1-yl)-4-methyl-N-(3-(2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)benzenesulfonamide.
  • Structural Difference : Propargyl and hydroxyphenyl groups introduce alkyne and alcohol functionalities.
  • Impact on Properties :
    • Reactivity : The propargyl group enables click chemistry modifications (e.g., azide-alkyne cycloaddition), useful for bioconjugation.
    • Solubility : The hydroxyl group improves aqueous solubility but may increase susceptibility to phase II metabolism (e.g., glucuronidation) .

Comparative Analysis Table

Compound Key Structural Features Molecular Weight (g/mol) Notable Properties Potential Applications
Target Compound 3-(2-oxopiperidin-1-yl)phenyl sulfonamide ~330 (estimated) Balanced flexibility, moderate logP Enzyme inhibition, CNS targets
Pyrrolidinone Analog () 3-(2-oxopyrrolidin-1-yl)phenyl sulfonamide ~316 (estimated) Reduced flexibility, higher ring strain Targeted protein binding
Tetramethylpiperidinyl Derivative (2n) Ether-linked tetramethylpiperidinyl ~495 (reported) High steric hindrance, polar ether group Steric-dependent inhibitors
Brominated Pyrimidinyl () Bromo-pyrimidine-thioether substituent ~530 (estimated) Increased lipophilicity, electron withdrawal Anticancer agents
Fluorinated Morpholinyl-Thiazolyl (8) Fluorine, morpholine, thiazole, pyrimidine 684.756 High stability, multi-target engagement Kinase or protease inhibition
Propargyl-Hydroxyphenyl () Propargyl, hydroxyphenyl groups ~500 (estimated) Click chemistry utility, improved solubility Bioconjugation, prodrugs

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving sulfonamide coupling or nucleophilic substitution. Piperidinone precursors may require ketone protection or cyclization steps.
  • Biological Activity : Analogous sulfonamides () show promise in cytotoxicity assays (), suggesting the target compound could be optimized for anticancer screening.
  • Structure-Activity Relationships (SAR): Ring Size: Piperidinone > pyrrolidinone in flexibility and hydrogen-bonding range. Substituents: Bulky groups (e.g., tetramethylpiperidinyl) reduce bioavailability but enhance specificity; halogens (Br, F) improve binding and stability.

Biological Activity

N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a 2-oxopiperidine moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

The mechanism of action for this compound primarily involves its role as an enzyme inhibitor. The presence of the sulfonamide group allows it to interact with specific enzymes, potentially modulating their activity. For instance, it has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are important targets in pharmacology due to their involvement in various physiological processes and diseases .

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, including carbonic anhydrases, which play a role in acid-base balance and fluid secretion.
  • Anticancer Activity : Research indicates that similar sulfonamide derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through caspase activation pathways .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Properties

Studies have shown that derivatives of sulfonamides can exhibit significant anticancer effects. For example, compounds similar to this compound have demonstrated cytotoxicity against several cancer cell lines, including HeLa and AGS cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent activity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Case Studies

Several studies have focused on the biological effects of sulfonamide derivatives, including this compound:

  • Anticancer Study : A study assessed the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
    CompoundIC50 (µg/mL)Cell Line
    Compound A0.89HeLa
    Compound B5.00AGS
    Compound C9.63HL-60
  • Enzyme Inhibition Study : Research on enzyme inhibition revealed that the compound effectively inhibited carbonic anhydrases with selectivity towards specific isoforms, demonstrating potential applications in treating conditions like glaucoma or edema .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Caspase Activation : The compound triggers apoptosis through activation of caspases (caspase-8 and -9), indicating its potential use in cancer therapy.
    Concentration (µg/mL)Caspase-8 Activity (Relative Units)Caspase-9 Activity (Relative Units)
    11.160.85
    53.534.54
    103.394.50
  • Antimicrobial Efficacy : In vitro studies demonstrated significant antimicrobial activity against various bacterial strains, suggesting its utility in treating bacterial infections.

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